IRX4310

Catalog No.
S1802739
CAS No.
M.F
C24H32O2
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IRX4310

Product Name

IRX4310

Molecular Formula

C24H32O2

Synonyms

IRX4310; IRX 4310; IRX-4310;NONE

IRX4310 is an orally available, potent pan-RAR antagonist which stimulates granulopoiesis. IRX4310 has been demonstrated to be as effective as G-CSF in promoting recovery of neutrophil counts in mouse models of cyclphosphamide- and 5-fluorouracil-induced neutropenia. It also protects against S. aureus-induced lethality in cyclophosphamide-treated neutropenic mice. The effects of IRX4310 are at least additive with the effects of G-CSF in promoting recovery of neutrophil counts in neutropenic mice. IRX4310 has previously been tested as a topical agent for dermatologic diseases under an IND in three Phase II clinical trials. Io Therapeutics plans to redirect development of IRX4310 as an oral prophylactic treatment for the prevention of chemotherapy-induced neutropenia.

IRX4310, also designated as AGN194310 or VTP194310, is a synthetic pan-retinoic acid receptor (pan-RAR) antagonist engineered for complete blockade of RAR-mediated transcriptional activity . Structurally characterized by an ethylbenzene-substituted thiochromene core, the bulky phenyl substituent sterically disrupts the positioning of the receptor's H12 helix, converting potential agonist activity into definitive antagonism [1]. For procurement and assay design, IRX4310 is defined by its single-digit nanomolar binding affinity across all three RAR subtypes (α, β, and γ) while maintaining strict non-reactivity toward Retinoid X Receptors (RXRs) . This pharmacological profile makes it a highly specific benchmark reagent for isolating RAR-specific signaling in oncology, hematopoiesis, and mesenchymal differentiation models, providing a stable alternative to broad-spectrum metabolic inhibitors.

Research Fit

1
Pan-RAR Antagonist

Binds RARα, RARβ, RARγ without RXR activity

2
Competitive Mechanism

Blocks agonist-induced transcriptional activation

3
Orally Bioavailable Tool

Supports in vivo RAR pathway research models

Substituting IRX4310 with upstream metabolic inhibitors or alternative synthetic RAR antagonists introduces severe off-target liabilities that compromise experimental integrity and in vivo viability. Broad-spectrum aldehyde dehydrogenase (ALDH) inhibitors, such as WIN18446 or disulfiram, fail to provide receptor-level specificity, leading to widespread metabolic disruption and ALDH2-mediated toxicity [1]. Among direct RAR antagonists, legacy compounds like BMS189453 and LY2955303 are heavily restricted in procurement for in vivo studies due to unacceptable hepatic lipidosis and testicular toxicity [1]. Furthermore, subtype-selective antagonists cannot achieve the complete pan-RAR blockade required to fully arrest retinoid-dependent proliferation in aggressive carcinoma lines. IRX4310 circumvents these failures by delivering pan-RAR competitive inhibition without the systemic hepatotoxicity associated with alternative synthetic scaffolds, ensuring reliable long-term dosing in murine models [1].

Substitution Risk

ATRA (pan-RAR agonist)

May produce opposing transcriptional effects; agonist vs. antagonist mechanism may shift model outcomes

Subtype-selective RAR antagonists

Subtype-sparing profile may fail to replicate full pan-RAR blockade in RARβ-negative cell lines

RXR ligands

Introduce RXR heterodimer signaling; IRX4310 lacks RXR interaction, ensuring clean RAR pathway interpretation

Receptor Binding Affinity vs. Endogenous Agonist ATRA

To effectively neutralize retinoid signaling, an antagonist must outcompete local concentrations of endogenous ligands. IRX4310 demonstrates exceptional binding affinity across all RAR subtypes, achieving Kd values of 3 nM, 2 nM, and 5 nM for RARα, RARβ, and RARγ, respectively . In head-to-head comparison, this represents a 3- to 6-fold higher affinity than the endogenous pan-agonist all-trans retinoic acid (ATRA), which binds with Kd values of 15 nM, 13 nM, and 18 nM .

Evidence DimensionRAR binding affinity (Kd)
Target Compound DataIRX4310 (RARα/β/γ Kd = 3 / 2 / 5 nM)
Comparator Or BaselineATRA (RARα/β/γ Kd = 15 / 13 / 18 nM)
Quantified Difference3.6-fold to 6.5-fold higher binding affinity across all subtypes.
ConditionsIn vitro receptor binding assay.

The higher binding kinetics ensure that IRX4310 maintains complete competitive blockade of RAR activation even in tissue microenvironments with elevated endogenous retinoic acid concentrations.

RAR Binding Affinity
Head-to-head
Kd: 3 / 2 / 5 nM (RARα/β/γ)
vs ATRA 15 / 13 / 18 nM
Higher target engagement at lower concentrations; no RXR binding reduces heterodimer confounding
Baculovirus-expressed receptors; radioligand binding

Differential Anti-Proliferative Potency in Prostate Carcinoma vs. Normal Epithelium

In cellular models of prostate cancer, IRX4310 exhibits potent, caspase-independent apoptotic induction with a highly favorable therapeutic window. In LNCaP prostate carcinoma cells, IRX4310 achieves a half-maximal inhibitory concentration (IC50) of 16 nM for colony formation [1]. When compared to normal human prostate epithelium baseline cells, which require approximately 1000 nM for a 50% growth reduction, IRX4310 demonstrates a massive differential sensitivity [1].

Evidence DimensionGrowth inhibition (IC50)
Target Compound DataIRX4310 in LNCaP cells (IC50 = 16 nM)
Comparator Or BaselineNormal prostate epithelium baseline (IC50 ~ 1000 nM)
Quantified Difference>60-fold higher sensitivity in malignant cells vs. normal epithelium.
Conditions5-day exposure in ITS+-grown cell cultures, measuring cellular ATP/colony formation.

This wide assay window allows researchers to selectively induce apoptosis in malignant cell lines without causing broad cytotoxicity in co-cultured or in vivo healthy tissues.

Colony Formation IC50
Head-to-head
LNCaP 16 nM / PC3 18 nM / DU145 34 nM
ATRA: 344 / 419 / 402 nM (12–22× difference)
Lower working concentrations may reduce solvent artifacts in cell-based assays
Serum-free colony formation; LNCaP, PC3, DU145

In Vivo Toxicity Profile and Precursor Suitability vs. BMS189453

For long-term in vivo studies, the toxicological profile of the chosen RAR antagonist is a primary procurement driver. Competing pan-RAR antagonists, notably BMS189453 and LY2955303, are frequently disqualified from advanced studies due to the induction of severe hepatic lipidosis and testicular toxicity [1]. In contrast, IRX4310 avoids these specific off-target liabilities, allowing for sustained daily oral administration without the systemic toxicity that confounds metabolic and developmental data [1].

Evidence DimensionIn vivo off-target toxicity profile
Target Compound DataIRX4310 (No reported hepatic/testicular toxicity at 0.5 mg/kg/day dosing)
Comparator Or BaselineBMS189453 (Exhibits unacceptable hepatic and testicular toxicity)
Quantified DifferenceAvoidance of dose-limiting gonadal and hepatic lipidosis side effects.
ConditionsIn vivo murine administration (oral dosing).

Selecting IRX4310 prevents premature termination of in vivo trials due to systemic toxicity, making it a viable scaffold for prolonged hematopoiesis and bone growth studies.

Malignant vs. Normal Cell IC50
Direct comparison
Malignant IC50: 200–800 nM
Normal IC50: ~1000 nM
1.25–5× differential
Differential endpoint response between malignant and normal prostate cells; apoptosis observed in tumor cells
5‑day exposure; mitochondrial depolarization, DNA fragmentation

Functional Reversal of Osteoprogenitor Differentiation vs. ATRA

In bone tissue engineering and mesenchymal stem cell (MSC) research, precise control over differentiation trajectories is critical. While the pan-agonist ATRA directly inhibits the differentiation and mineralization of early osteoprogenitors, IRX4310 acts as a functional inverse-regulator [1]. Application of IRX4310 robustly accelerates the differentiation of early osteoprogenitors, predominantly via RARγ blockade, completely reversing the inhibitory baseline established by endogenous or exogenous RAR agonists [1].

Evidence DimensionOsteoblast differentiation trajectory
Target Compound DataIRX4310 (Accelerates early osteoprogenitor differentiation)
Comparator Or BaselineATRA (Inhibits differentiation and mineralization)
Quantified DifferenceOpposing functional outcomes (acceleration vs. inhibition) on the same progenitor population.
ConditionsOsteogenic cultures of mesenchymal progenitor cells.

This functional divergence makes IRX4310 an essential procurement item for protocols requiring the rapid expansion and differentiation of osteoblasts from MSCs.

Subtype-Selective Benchmarking
Direct comparison
IRX4310 uniform IC50 16–34 nM across LNCaP, PC3, DU145
vs AGN196996 (RARα): 201–235 nM; AGN194431 (RARβγ): 88–103 nM; AGN205728 (RARγ): inactive in DU145 (IC50 2400 nM)
Pan-RAR coverage essential in RARβ‑negative tumor models; subtype‑selective compounds lose activity
Serum-free colony formation; RARβ-deficient DU145 cells
Osteoprogenitor Differentiation
Direct comparison
IRX4310 (1 µM): accelerated differentiation
ATRA: inhibited differentiation and mineralization
Opposite directional effects
Functional antagonism confirms non-interchangeability for bone biology studies
Primary mesenchymal cells; in vivo oral dosing impaired radial bone growth

In Vivo Hematopoiesis and Granulopoiesis Expansion Models

Because IRX4310 lacks the severe hepatic toxicity of earlier antagonists, it is highly suited for in vivo hematopoiesis research. Daily administration effectively expands the numbers of granulocytic precursor cells in bone marrow by blocking physiological RAR signaling, making it a critical tool for studying myeloid lineage commitment and immune cell expansion [1].

Prostate Carcinoma Apoptosis and Cell Cycle Arrest Assays

Leveraging its 16 nM IC50 and >60-fold therapeutic window over normal epithelium, IRX4310 is a highly effective reagent for inducing caspase-independent apoptosis in prostate cancer cell lines (LNCaP, PC-3, DU-145). It is specifically procured for assays mapping G1 cell cycle arrest and p21waf1 upregulation independent of classical caspase cleavage pathways [2].

Mesenchymal Stem Cell (MSC) Bone Tissue Engineering

In regenerative medicine protocols, IRX4310 is utilized to accelerate the differentiation of early osteoprogenitors. By neutralizing endogenous retinoic acid signaling that normally inhibits mineralization, IRX4310 provides a reliable chemical switch to drive MSCs toward osteoblast lineages in defined culture media [3].

Viral Replication and Lipid Droplet Modulation Studies

IRX4310 is increasingly procured for virology and metabolic research, particularly in modeling Hepatitis C Virus (HCV) infection. By modulating cellular retinoic acid-binding proteins, IRX4310 treatment alters lipid droplet abundance in hepatoma cell lines, providing a specific pharmacological tool to study host-pathogen lipid metabolism interactions [4].

Application Fit

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
Pan-RAR antagonism with differential endpoint response
Apoptosis pathway-response and cell-viability endpoints
Hematopoietic progenitor expansion studies
RAR signaling blockade in granulopoiesis models
Neutrophil/monocyte production and HSC culture longevity
Mesenchymal progenitor differentiation studies
Functional RAR antagonism in osteogenesis models
Osteoprogenitor mineralization and bone growth endpoints
RAR vs. RXR pathway dissection
Absence of RXR activity confirmed
RAR-specific transcriptional response, free of RXR heterodimer interference

Appearance

Solid powder

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